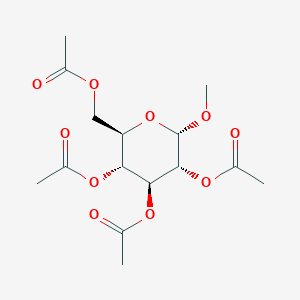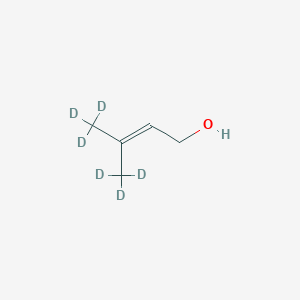
Acide 3-triméthylstannylbenzoïque
Vue d'ensemble
Description
3-Trimethylstannyl benzoic acid, also known as 3-Trimethylstannyl benzoic acid, is a useful research compound. Its molecular formula is C10H14O2Sn and its molecular weight is 284.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Trimethylstannyl benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trimethylstannyl benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique : activité trypanocide
Les dérivés de l'acide 3-triméthylstannylbenzoïque ont été étudiés pour leur potentiel en tant qu'inhibiteurs de la trans-sialidase et agents anti-trypanosomaux . Ceci est particulièrement pertinent dans le traitement de la maladie de Chagas, une affection chronique causée par le parasite Trypanosoma cruzi. Les dérivés ont montré une activité trypanocide puissante, surpassant dans certains cas les médicaments disponibles dans le commerce .
Activité antihypertensive et anesthésique locale
Dans le domaine de la pharmacologie, des dérivés de l'this compound ont été synthétisés et évalués pour leurs activités antihypertensives et anesthésiques locales . Ces études sont cruciales pour le développement de nouveaux médicaments capables de gérer la pression artérielle et de fournir une anesthésie locale .
Science des matériaux : Ingénierie des co-cristaux
Les dérivés de l'acide benzoïque, y compris ceux de l'this compound, sont largement utilisés dans l'ingénierie des co-cristaux. Cette application est importante pour la recherche sur les matériaux et le développement d'applications pharmaceutiques, où la création de co-cristaux peut conduire à des matériaux ayant des propriétés améliorées .
Études d'amarrage moléculaire
Les dérivés de l'this compound sont utilisés dans les études d'amarrage moléculaire pour comprendre leur interaction avec les cibles biologiques . Il s'agit d'une étape cruciale dans la conception et la découverte de médicaments, aidant les chercheurs à prédire l'orientation d'une molécule médicamenteuse lorsqu'elle se lie à une enzyme cible ou à un récepteur .
Analyse enzymatique
Ces dérivés sont également utilisés dans l'analyse enzymatique pour étudier l'inhibition des enzymes pertinentes pour des maladies spécifiques . En comprenant comment ces composés interagissent avec les enzymes, les scientifiques peuvent concevoir de meilleurs agents thérapeutiques .
Découverte émergente de médicaments
Les dérivés de l'this compound font partie des approches émergentes de découverte de médicaments contre les maladies infectieuses. Ils sont explorés pour leur potentiel à inhiber les enzymes qui sont des cibles pharmacologiques pour de nouveaux médicaments <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox
Mécanisme D'action
Target of Action
3-Trimethylstannyl benzoic acid is a compound used in organic synthesis . .
Pharmacokinetics
It’s known that the compound is solid at room temperature and soluble in dichloromethane, ether, and ethyl acetate . These properties could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Trimethylstannyl benzoic acid, factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is known to be stable at -20°C .
Analyse Biochimique
Biochemical Properties
The specific biochemical properties of 3-Trimethylstannyl benzoic acid are not well-documented in the literature. It is known that benzoic acid derivatives, such as 3-Trimethylstannyl benzoic acid, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific biochemical context .
Cellular Effects
Benzoic acid derivatives are known to have various effects on cellular processes
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20° C .
Metabolic Pathways
3-Trimethylstannyl benzoic acid is likely involved in various metabolic pathways due to its structural similarity to benzoic acid, which is a precursor for many primary and secondary metabolites
Propriétés
IUPAC Name |
3-trimethylstannylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYWECXFLBPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432876 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161767-56-2 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)








![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

